3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine
Description
3-(Furan-3-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a furan ring at position 3, a methyl group at position 1, and a propyl chain at position 2. The furan moiety introduces a heteroaromatic system that may enhance hydrogen-bonding interactions, while the propyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
5-(furan-3-yl)-2-methyl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H15N3O/c1-3-4-9-10(8-5-6-15-7-8)13-14(2)11(9)12/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
ADQXUUDFWNZPQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1C2=COC=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine typically involves multicomponent reactions (MCRs) that allow for the construction of complex molecules from simple starting materials. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazines and aldehydes under acidic or basic conditions . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, dihydropyrazole derivatives, and various substituted furan and pyrazole compounds .
Scientific Research Applications
3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The furan and pyrazole rings contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazole Derivatives
Key Observations :
- Substituent Diversity : The target compound’s furan and propyl groups contrast with halogenated aryl (e.g., trichlorophenyl in ) or fused heterocycles (e.g., pyrazolo-pyrimidine in ). Furan provides a less electronegative but more π-electron-rich system compared to fluorophenyl groups .
- Hydrogen-Bonding Potential: The amine and furan oxygen in the target compound enable hydrogen bonding, which may influence crystal packing (as per Etter’s graph-set analysis ) and target binding.
Table 2: Property Comparison
Key Findings :
- Metabolic Stability : The fluorophenyl analog benefits from C-F bond stability, whereas the target compound’s furan may undergo oxidative metabolism, limiting its half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
